molecular formula C7H8N2O2S B11939476 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

Cat. No.: B11939476
M. Wt: 184.22 g/mol
InChI Key: RNQRRNJIHBFDBR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with sulfur dioxide and an oxidizing agent. The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C7H8N2O2S/c10-12(11)6-5-9-4-2-1-3-7(9)8-12/h1-4H,5-6H2

InChI Key

RNQRRNJIHBFDBR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2

Origin of Product

United States

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